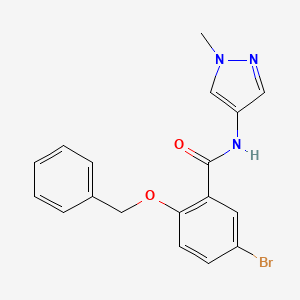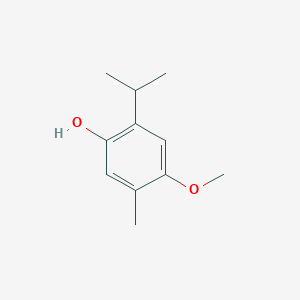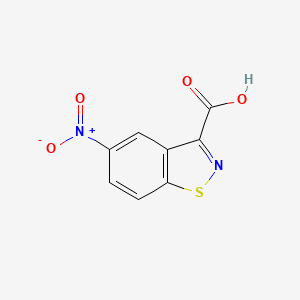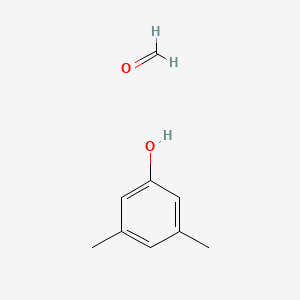
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide
Vue d'ensemble
Description
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a pyrazole ring, and a phenylmethyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The brominated benzene derivative is coupled with the pyrazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Etherification: The phenylmethyl ether group is introduced through an etherification reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
- tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl) (methyl)carbamate
Uniqueness
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H16BrN3O2 |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
5-bromo-N-(1-methylpyrazol-4-yl)-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-22-11-15(10-20-22)21-18(23)16-9-14(19)7-8-17(16)24-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,23) |
Clé InChI |
JWJZJLJGWXEFAK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Hydroxy-N,N,2,3-tetramethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B8676521.png)

![[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B8676530.png)








![5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B8676616.png)

